(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid
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Overview
Description
(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl group attached to a methoxyphenyl acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced flow microreactor systems to ensure high efficiency and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protective group in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. This allows for selective functionalization of the compound, which can then be deprotected under mild conditions to yield the desired product .
Comparison with Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share the protective tert-butoxycarbonyl group.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid structures but different substituents.
Uniqueness: (3-tert-Butoxycarbonylmethoxyphenyl)-acetic acid is unique due to its combination of the tert-butoxycarbonyl group and the methoxyphenyl acetic acid structure. This combination provides specific reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-13(17)9-18-11-6-4-5-10(7-11)8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMUNVAVBLPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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